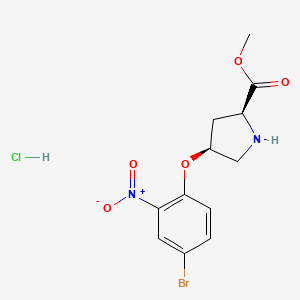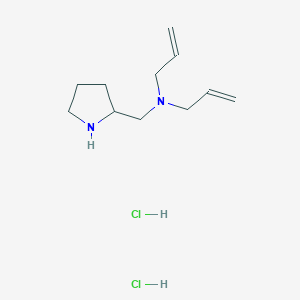
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Vue d'ensemble
Description
N-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride, also known as A-PMA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the neurotransmitter norepinephrine and has been found to act as an agonist at both the α- and β-adrenergic receptors. A-PMA has been used for a number of different purposes, including its use as a tool for studying the effects of noradrenaline on the cardiovascular system, as a tool for studying the effects of drugs on the central nervous system, and as an adjuvant for gene expression studies.
Applications De Recherche Scientifique
Double Bond Migration in N-Allylic Systems
Research highlights the importance of N-allylic systems in synthetic chemistry, particularly in the isomerization of N-allyl compounds like amines and amides to their N-(1-propenyl) counterparts. Transition metal complexes are crucial in catalyzing these isomerizations, offering pathways for synthesizing various compounds, including enamines and enamides. The coordination of the nitrogen atom to the metal atom is pivotal in determining the stereochemistry of the double bond migration. Furthermore, the strength of this coordination can influence the reaction's outcome, either favoring double bond migration or leading to a cleavage of the allyl C-N bond. This understanding opens avenues for designing targeted synthetic processes in organic chemistry (Krompiec et al., 2008).
Thermal Degradation of Poly(vinyl chloride)
In the context of material sciences, the thermal degradation of poly(vinyl chloride) (PVC) involves complex mechanisms where internal allylic chloride and tertiary chloride structural defects play a crucial role. The degradation process, involving the formation of conjugated polyene sequences, is influenced by a variety of factors including the processing conditions and the chemical composition of PVC. Understanding these mechanisms is essential for improving the material properties and durability of PVC and related polymers (Starnes, 2002).
Recyclable Copper Catalyst Systems in C-N Bond Forming
The field of green chemistry benefits from advancements in recyclable copper catalyst systems, especially in C-N bond-forming reactions involving aromatic, heterocyclic, and aliphatic amines. The optimization of such catalysts is crucial for their commercial exploitation, potentially reducing environmental impacts and enhancing the efficiency of chemical syntheses (Kantam et al., 2013).
Propriétés
IUPAC Name |
N-prop-2-enyl-N-(pyrrolidin-2-ylmethyl)prop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c1-3-8-13(9-4-2)10-11-6-5-7-12-11;;/h3-4,11-12H,1-2,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSHNNPZRLRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



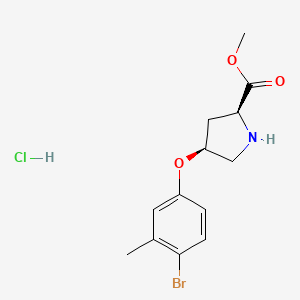
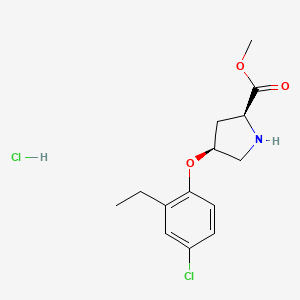
![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)
![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)
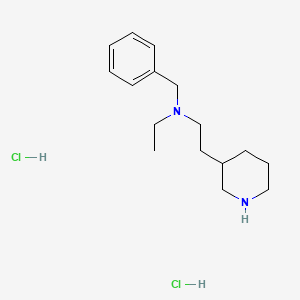
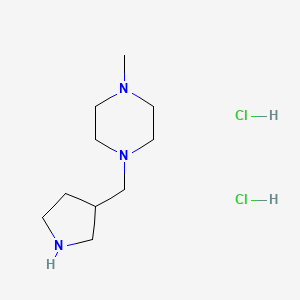
![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)
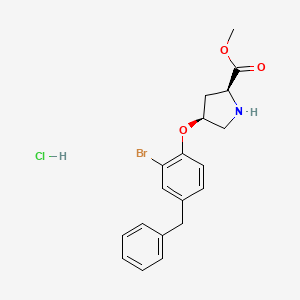
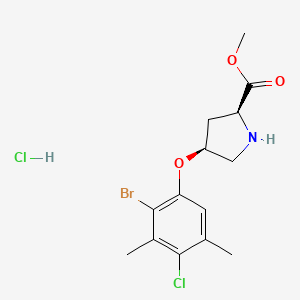
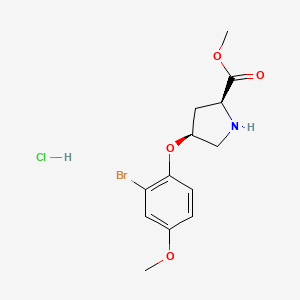
![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)
![Methyl (2S,4S)-4-[2-bromo-4-(1-methyl-1-phenylethy l)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424717.png)
![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)
